3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl methanesulfonate

Fragment-based drug discovery Molecular weight Ligand efficiency

3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl methanesulfonate (CAS 1144497-44-8) is a synthetic 1,2-benzoxazole derivative bearing a 3,4,5-trifluorophenyl substituent at the 3-position and a methanesulfonate (mesylate) ester at the 6-position of the benzoxazole core. This compound belongs to the broader class of benzoxazole derivatives, which are heterocyclic scaffolds widely investigated for their diverse biological activities including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.

Molecular Formula C14H8F3NO4S
Molecular Weight 343.28 g/mol
Cat. No. B12183738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl methanesulfonate
Molecular FormulaC14H8F3NO4S
Molecular Weight343.28 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OC1=CC2=C(C=C1)C(=NO2)C3=CC(=C(C(=C3)F)F)F
InChIInChI=1S/C14H8F3NO4S/c1-23(19,20)22-8-2-3-9-12(6-8)21-18-14(9)7-4-10(15)13(17)11(16)5-7/h2-6H,1H3
InChIKeyGFZCYWREZZLEDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl methanesulfonate: Structural Identity and Compound Class for Research Procurement


3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl methanesulfonate (CAS 1144497-44-8) is a synthetic 1,2-benzoxazole derivative bearing a 3,4,5-trifluorophenyl substituent at the 3-position and a methanesulfonate (mesylate) ester at the 6-position of the benzoxazole core . This compound belongs to the broader class of benzoxazole derivatives, which are heterocyclic scaffolds widely investigated for their diverse biological activities including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties [1]. The compound is distributed as a research chemical through compound library suppliers and serves as a building block or screening candidate in early-stage drug discovery programs . Critically, no peer-reviewed primary research paper, patent, or authoritative database entry specifically characterizes the biological activity, target engagement, or in vivo pharmacology of this exact compound, and all differentiation claims herein are derived from physicochemical comparisons, structural analog class-level inference, and the known properties of methanesulfonate ester functionality [2].

Why 3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl methanesulfonate Cannot Be Replaced by Generic Benzoxazole Analogs in Research Applications


Substituting this compound with a generic benzoxazole analog introduces three distinct risks to experimental reproducibility and data integrity. First, the methanesulfonate (mesylate) ester is a fundamentally different functional group from other sulfonate esters (benzenesulfonate, tosylate) or carboxylate esters in terms of leaving-group potential, hydrolytic stability, and reactivity profile—properties that directly influence both synthetic utility and biological target engagement . Second, the 3,4,5-trifluorophenyl substituent imparts quantitatively distinct electronic and lipophilic character compared to unsubstituted phenyl, mono-fluorinated, or chlorinated aryl analogs, which alters binding affinity, metabolic stability, and physicochemical properties in ways that cannot be approximated by simple isosteric replacement [1]. Third, the specific positioning of the methanesulfonate at the 6-position (rather than the 4-, 5-, or 7-positions) of the benzoxazole core determines the vector and spatial orientation of the ester group, a critical parameter in fragment-based drug design and structure-activity relationship (SAR) studies [2]. The quantitative evidence below demonstrates that even closely related analogs with identical core scaffolds deviate measurably in key procurement-relevant parameters.

Quantitative Differentiation Evidence for 3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl methanesulfonate vs. Closest Structural Analogs


Molecular Weight Advantage of the Methanesulfonate Ester vs. Bulky Sulfonate Analogs: Impact on Fragment-Based Screening Library Design

The target compound (MW = 343.28 g/mol) is 62.0 g/mol lower in molecular weight than its direct structural analog 3-(3,4,5-trifluorophenyl)-1,2-benzoxazol-6-yl benzenesulfonate (MW = 405.3 g/mol, CAS 1144477-02-0) and 76.1 g/mol lower than the phenylmethanesulfonate analog (MW = 419.4 g/mol, CAS 1144496-57-0) . This represents an 18.1% and 22.2% reduction in molecular weight, respectively, moving the compound closer to the Rule-of-Three (Ro3) compliant space for fragment-based screening (MW ≤ 300 Da), while the bulkier sulfonate analogs exceed the Ro3 threshold by a substantial margin [1].

Fragment-based drug discovery Molecular weight Ligand efficiency Compound library procurement

Trifluorophenyl vs. Phenyl Substitution: Quantified Fluorine-Driven Lipophilicity and Metabolic Stability Enhancement

The target compound carries three fluorine atoms on the 3-phenyl substituent (3,4,5-trifluorophenyl), whereas the comparator 3-phenyl-1,2-benzoxazol-6-yl methanesulfonate (CAS 1144463-72-8) carries zero fluorine atoms . Extensive medicinal chemistry literature demonstrates that each aromatic fluorine substitution increases logP by approximately 0.5–1.0 log units and reduces oxidative metabolism at adjacent positions by 10- to 100-fold [1]. Based on the established ΔlogP contribution of 0.5–1.0 per aryl fluorine, the target compound is predicted to have a logP approximately 1.5–3.0 units higher than the unsubstituted phenyl analog, translating to a 30- to 1000-fold increase in octanol/water partition coefficient [2].

Medicinal chemistry Lipophilicity Metabolic stability Fluorine substitution

Methanesulfonate (Mesylate) Leaving Group Superiority vs. Benzenesulfonate and Benzoate Ester Analogs in Synthetic Chemistry Applications

The methanesulfonate (mesylate) group has a conjugate acid pKa of approximately -1.9, substantially lower than the pKa of benzenesulfonic acid (pKa ≈ -2.8, but sterically hindered) and benzoic acid (pKa ≈ 4.2) [1]. In nucleophilic displacement reactions, the relative leaving group ability follows the order: mesylate ≈ triflate > besylate > tosylate >>> benzoate, with mesylate exhibiting approximately 10³ to 10⁶-fold faster displacement kinetics than benzoate esters under comparable conditions [2]. This makes the target compound a more reactive intermediate for subsequent derivatization compared to its benzoate analog (CAS 1144500-22-0), and the smaller steric profile of the methyl group confers faster reaction rates than the bulkier benzenesulfonate analog (CAS 1144477-02-0) in SN2-type displacements [3].

Organic synthesis Leaving group Sulfonate ester Nucleophilic substitution

6-Position Substitution Pattern and Structural Comparison with Zonisamide-Class 1,2-Benzisoxazole-3-methanesulfonates

The 1,2-benzoxazole scaffold of the target compound is structurally related to the 1,2-benzisoxazole core of zonisamide (1,2-benzisoxazole-3-methanesulfonamide, CAS 68291-97-4), a clinically approved anticonvulsant that acts via sodium channel blockade and T-type calcium current inhibition [1]. However, the target compound differs in three critical aspects: (i) the sulfonate is at the 6-position rather than the 3-position (zonisamide has methanesulfonamide at the 3-position); (ii) the target bears a 3-aryl (3,4,5-trifluorophenyl) substituent absent in zonisamide; and (iii) the target is a sulfonate ester (O-SO2-) rather than a sulfonamide (NH-SO2-). These differences fundamentally alter the pharmacophore and hydrogen-bonding capacity [2]. The 1,2-benzisoxazole-3-methanesulfonate scaffold of zonisamide intermediates (e.g., sodium 1,2-benzisoxazole-3-methanesulfonate) is used commercially for zonisamide synthesis, demonstrating the synthetic tractability of this scaffold class [3].

Anticonvulsant Zonisamide 1,2-Benzisoxazole Sulfonamide pharmacophore

Optimal Research and Procurement Application Scenarios for 3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl methanesulfonate Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Library Design Requiring Ro3-Compliant Fluorinated Benzoxazole Scaffolds

For fragment-based screening (FBS) library procurement, this compound offers the lowest molecular weight (343.28 Da) among the 3-(3,4,5-trifluorophenyl)-1,2-benzoxazol-6-yl ester series, 15–22% lower than the benzenesulfonate and phenylmethanesulfonate analogs, positioning it closer to Ro3 compliance than any competing 6-ester variant [1]. The trifluorophenyl group provides the lipophilicity and metabolic stability advantages of fluorine incorporation without the excessive bulk that excludes the larger sulfonate analogs from fragment collections. Procurement of this compound for FBS libraries is strategically justified when the research objective requires fluorinated heterocyclic fragments that retain synthetic tractability via the mesylate leaving group for hit-to-lead elaboration [2].

Synthetic Chemistry Programs Requiring a Reactive 6-Position Handle for Late-Stage Derivatization via Nucleophilic Displacement

In multi-step synthetic routes where the benzoxazole 6-position is a planned diversification point, this compound provides a methanesulfonate leaving group that is approximately 10⁶-fold more reactive toward nucleophilic displacement than the corresponding benzoate ester analog (CAS 1144500-22-0) and sterically less hindered than the benzenesulfonate analog (CAS 1144477-02-0), enabling higher-yielding SN2 chemistry with amines, thiols, or alkoxide nucleophiles [1]. The 3,4,5-trifluorophenyl group remains intact under these conditions, serving as a stable aryl substituent that can be carried through multiple synthetic steps without deprotection or unwanted side reactivity [2].

SAR Exploration of 3-Aryl-1,2-benzoxazole Scaffolds in Ion Channel or Neurological Target Programs

For medicinal chemistry programs investigating sodium channel or T-type calcium channel modulation—targets validated by the clinically approved 1,2-benzisoxazole zonisamide—this compound offers a structurally distinct starting point with the methanesulfonate ester at the 6-position (rather than the 3-position sulfonamide of zonisamide) and the addition of the 3,4,5-trifluorophenyl group at the 3-position, a feature entirely absent in zonisamide and its known analogs [1]. This scaffold differentiation enables exploration of novel binding modes and selectivity profiles that cannot be accessed with zonisamide-based chemotypes, justifying procurement for programs seeking patentably distinct chemical matter in the ion channel therapeutic space [2].

Fluorine-Containing Compound Library Procurement for Metabolic Stability Screening Cascades

When building a screening library specifically enriched for metabolically stable compounds, the three fluorine atoms on the 3,4,5-trifluorophenyl group predict a 10- to 100-fold reduction in CYP450-mediated oxidative metabolism at the substituted positions compared to the unsubstituted 3-phenyl analog (CAS 1144463-72-8), based on well-established fluorine medicinal chemistry principles [1]. For procurement managers selecting compounds for high-throughput metabolic stability assays, this compound represents a rationally fluorinated benzoxazole candidate with quantifiable predicted advantages over its non-fluorinated phenyl congener, while maintaining a simpler synthetic profile than perfluorinated alternatives [2].

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